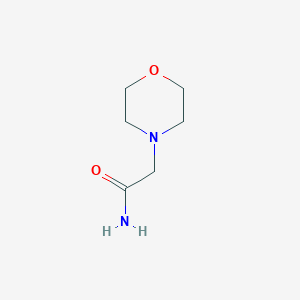

2-MORPHOLINOACETAMIDE

Descripción

Historical Context of Morpholine-Containing Compounds in Medicinal Chemistry

The journey of morpholine (B109124) and its related structures in the world of medicine is a testament to the enduring quest for effective and safer drugs.

Early Discoveries and Significance of the Morpholine Moiety in Bioactive Molecules

Morpholine, a heterocyclic compound, has been a recurring motif in the design of numerous approved and experimental drugs. nih.govsci-hub.se Its appeal in medicinal chemistry stems from its favorable physicochemical, biological, and metabolic properties, alongside relatively straightforward synthetic pathways. nih.govsci-hub.se The morpholine ring is considered a "privileged structure" due to its ability to be a versatile and readily accessible building block in drug design. nih.govresearchgate.net

The presence of the morpholine moiety can enhance a molecule's potency and confer desirable drug-like properties, including improved pharmacokinetics. nih.govresearchgate.net It can be a crucial part of the pharmacophore for certain enzyme inhibitors and can provide selective affinity for a range of receptors. nih.govresearchgate.net The introduction of a morpholine ring has been shown to improve potency and reduce off-target effects in some drug candidates. nih.gov For instance, the conversion of a piperidine (B6355638) to a morpholine ring has been noted to increase potency by reducing basicity. sci-hub.se More than 20 drugs containing the morpholine moiety have received FDA approval, including the antibiotic linezolid (B1675486) and the anticoagulant rivaroxaban. taylorandfrancis.com

Evolution of Research Interest in Acetamide (B32628) Derivatives

Acetamide and its derivatives represent another cornerstone in drug discovery, known for a wide spectrum of biological activities. nih.gov These compounds are of significant interest due to their potential in pharmaceutical and biomedical research. ontosight.ai The acetamide linkage is a common feature in many biologically active molecules and is a primary focus in the design and development of new drugs. nih.govarchivepp.com

Researchers have extensively explored acetamide derivatives for their potential as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents. nih.gov The versatility of the acetamide structure allows for the creation of prodrugs to modify pharmacokinetic parameters and enhance chemical properties. archivepp.comresearchgate.net This has led to the development of numerous compounds with a wide range of therapeutic applications. archivepp.com

Overview of 2-MORPHOLINOACETAMIDE and its Structural Analogues in Drug Discovery

The convergence of the morpholine and acetamide scaffolds in this compound has given rise to a class of compounds with significant therapeutic potential.

Identification and Nomenclature of Key Analogues

Several structural analogues of this compound have been synthesized and investigated for their biological activities. Some of the key analogues include:

N-(4-(3-aminophenyl)thiazol-2-yl)-2-morpholinoacetamide : This compound has been identified in research focused on developing new anticancer agents. mdpi.comwiley.comnih.gov

3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl)benzamide : This analogue has been synthesized and evaluated for its potential as an anti-tuberculosis agent. nih.govresearchgate.netnih.govresearchgate.net

N-(6-chlorobenzo[d]thiazol-2-yl)-2-morpholinoacetamide : This derivative has been explored for its potential antidiabetic and other pharmacological activities. koreascience.krijpsr.comnih.gov

| Compound Name | Chemical Formula | Key Research Area |

| N-(4-(3-aminophenyl)thiazol-2-yl)-2-morpholinoacetamide | C15H18N4O2S | Anticancer mdpi.comwiley.comnih.gov |

| 3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl)benzamide | C21H21N5O4 | Anti-tuberculosis nih.govresearchgate.netnih.govresearchgate.net |

| N-(6-chlorobenzo[d]thiazol-2-yl)-2-morpholinoacetamide | C13H14ClN3O2S | Antidiabetic koreascience.krijpsr.com |

Rationale for Investigating this compound Derivatives in Therapeutic Development

The investigation into this compound derivatives is driven by the synergistic benefits of its constituent parts. The morpholine moiety is known to improve solubility, membrane permeability, and interactions with biological targets. researchgate.net This can lead to enhanced pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net

The acetamide core provides a versatile scaffold that can be readily modified to optimize biological activity against various targets. nih.gov The combination of these two structural features in this compound derivatives has led to the discovery of compounds with a range of pharmacological activities, including anticancer, anti-inflammatory, and anti-infective properties. nih.govnih.govresearchgate.net For example, the 2-morpholinoacetamido group has been identified as a key feature in some compounds designed as kinase inhibitors. researchgate.netmdpi.com

Current Status of this compound in Preclinical and Clinical Research

Research on this compound and its analogues is largely in the preclinical stage, with numerous studies focusing on their synthesis, characterization, and in vitro evaluation. For instance, 3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl)benzamide was synthesized and showed promising in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net This compound was identified through structure-based virtual screening targeting the mycolic acid methyl transferase (MmaA1) protein. nih.govresearchgate.net The molecule exhibited a minimum inhibitory concentration (MIC) of 100 µg/ml in in vitro studies. technicalhub.io

Similarly, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)-2-morpholinoacetamide have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. mdpi.comwiley.comnih.gov Some of these compounds have demonstrated significant in vitro potency. nih.gov

While these preclinical findings are promising, there is no publicly available information indicating that this compound or its direct derivatives have entered formal clinical trials in humans. The development of new drugs is a lengthy and complex process, and these compounds are still in the early stages of investigation. nih.gov Further preclinical studies are necessary to establish their safety and efficacy before any potential progression to clinical evaluation. nih.gov The current focus remains on optimizing these lead compounds to enhance their therapeutic potential.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRNWWSQZROEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349894 | |

| Record name | 2-morpholin-4-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-98-9 | |

| Record name | 2-morpholin-4-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Morpholin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Routes to 2-MORPHOLINOACETAMIDE Core Structure

The fundamental this compound core can be assembled through straightforward and more complex synthetic pathways, depending on the desired complexity of the final molecule.

Reaction of Morpholine (B109124) with Chloroacetamide Derivatives

A primary and widely employed method for the synthesis of the this compound core involves the nucleophilic substitution reaction between morpholine and a suitable chloroacetamide derivative. This reaction is a classic example of N-alkylation, where the secondary amine of the morpholine ring attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

The reaction typically proceeds by condensing chloroacetamide derivatives with morpholine. acs.org This nucleophilic displacement of the chloride anion by the secondary amine leads to the formation of the corresponding morpholinoacetamide derivative. acs.org For instance, the reaction can be carried out in a suitable solvent, and in some cases, a base is added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The versatility of this method allows for the use of various substituted chloroacetamides, enabling the introduction of different functionalities at the amide nitrogen.

One common approach involves the initial reaction of an amine with chloroacetyl chloride to form a chloroacetamide intermediate. This intermediate is then subsequently reacted with morpholine to yield the final this compound derivative. nih.gov The reaction conditions can be adapted based on the specific substrates used, but often involve stirring at room temperature or gentle heating to ensure completion. asianpubs.org

Multistep Synthesis Approaches for Complex Analogues

For the creation of more intricate analogues of this compound, multistep synthesis strategies are often necessary. These approaches allow for the sequential introduction of various structural motifs and functional groups, providing a high degree of control over the final molecular architecture.

An example of a multistep synthesis involves the creation of a more complex ligand where the this compound moiety is part of a larger framework. researchgate.net Such syntheses may begin with the construction of a core scaffold, followed by the attachment of the morpholinoacetamide group in a later step. Continuous-flow processes have also been developed for multistep synthesis, enabling the efficient production of complex molecules by linking several reaction steps in a continuous sequence. syrris.jpnih.gov This methodology offers advantages in terms of reaction time, yield, and purification. syrris.jp The synthesis of complex natural products has demonstrated the power of linking multiple synthetic steps into a single continuous operation, a paradigm that can be applied to the synthesis of complex this compound analogues. syrris.jp

Derivatization Techniques for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound derivatives, various derivatization techniques are employed. These strategies focus on modifying specific parts of the molecule to understand how these changes influence its biological or chemical properties.

Introduction of Heterocyclic Rings (e.g., quinoline, pyrimidine (B1678525), thiazole (B1198619), benzothiazole (B30560), thienopyridine)

Quinoline: Quinoline derivatives can be synthesized through various methods, such as the Doebner–von Miller reaction, and subsequently coupled to the this compound scaffold. nih.gov The synthesis of 2-substituted quinolines can be achieved from precursors like 2-aminobenzyl alcohol and alkynes or ketones. nih.gov

Pyrimidine: Morpholinopyrimidine derivatives are of significant interest. researchgate.net The synthesis of these compounds often involves the reaction of a piperazine-containing intermediate with a morpholinopyrimidine core. mdpi.comnih.gov The development of new synthetic protocols for pyrimidines has advanced significantly in recent years. nih.gov

Thiazole: Thiazole rings can be introduced through various synthetic routes. nih.goviaea.org One common method involves the reaction of an α-haloketone with a thioamide or thiourea. nih.govmdpi.com For example, 2-(aminoacetylamino)thiazole derivatives have been synthesized and studied. researchgate.net

Benzothiazole: Benzothiazole derivatives can be synthesized by reacting 2-aminothiophenol with various reagents. researchgate.net The reaction of 2-mercaptobenzothiazole with chloroacetyl chloride is a key step in creating derivatives that can be further functionalized. nih.govresearchgate.net

Thienopyridine: Thienopyridine derivatives are an important class of heterocyclic compounds. researchgate.net Their synthesis can involve the reaction of a thienopyridine hydrochloride with substituted intermediates. nih.gov These compounds are known for their biological activities and serve as valuable scaffolds in drug discovery. nih.gov

Modification of Phenyl and Naphthyl Ring Systems

Modifications to appended phenyl and naphthyl ring systems are crucial for fine-tuning the properties of this compound derivatives. These modifications can include the introduction of various substituents to alter steric and electronic characteristics. The conformation of molecules containing phenyl or naphthyl groups can be influenced by their interaction with other parts of the molecule or with external molecules. nih.gov

Incorporation of Specific Functional Groups (e.g., urea, carboxylates)

Urea: Urea functionalities can be introduced into molecules to act as effective hydrogen bond donors. nih.gov The synthesis of urea derivatives can be achieved through various methods, including the reaction of an amine with an isocyanate. researchgate.net

Carboxylates: Carboxylate groups can be incorporated to introduce a negative charge at physiological pH and to act as a hydrogen bond acceptor. The interaction between urea groups and carboxylates is a well-studied phenomenon in supramolecular chemistry, where the specific geometry of urea allows for selective binding of Y-shaped carboxylates. nih.gov

Characterization Techniques in Synthesis

Following the synthesis of this compound, a rigorous characterization process is essential. This typically involves a suite of analytical methods to confirm the molecular structure and assess the purity of the final product.

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of this compound.

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its amide and morpholine moieties. While specific experimental data for this compound is not widely available, the expected IR absorption peaks can be predicted based on the known absorption ranges for similar functional groups. For instance, a publication on a more complex molecule containing the this compound structure reports IR absorption bands at 1598 cm⁻¹, 1610 cm⁻¹, 1674 cm⁻¹, and 3281 cm⁻¹ researchgate.net. These values are consistent with the expected vibrations for an amide and morpholine-containing compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch (Amide) | 3500 - 3300 | Typically a medium intensity peak, which can be broad. |

| C=O Stretch (Amide) | 1690 - 1630 | A strong and sharp absorption, characteristic of the carbonyl group. |

| C-N Stretch | 1400 - 1000 | Associated with the various C-N bonds in the molecule. |

| C-O-C Stretch (Ether) | 1150 - 1085 | Characteristic of the ether linkage within the morpholine ring. |

| CH₂ Bending | 1485 - 1445 | Scissoring and bending vibrations of the methylene groups. |

This table presents generalized expected IR absorption ranges for the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra would be required for the complete structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the protons on the morpholine ring, the methylene bridge, and the amide NH₂ group. A study on a related, more complex morpholinoacetamide derivative identified signals for the morpholine ring protons as a triplet at 3.77 ppm and the methylene protons adjacent to the amide nitrogen at 3.18 ppm researchgate.net.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (-CONH₂) | 5.0 - 8.5 | Broad Singlet | 2H |

| Morpholine (-O-CH₂-) | 3.6 - 3.8 | Multiplet | 4H |

| Morpholine (-N-CH₂-) | 2.4 - 2.6 | Multiplet | 4H |

| Methylene (-CO-CH₂-N-) | 3.0 - 3.3 | Singlet | 2H |

This table presents predicted ¹H NMR chemical shifts for this compound based on typical values for similar structural motifs.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals would be anticipated: one for the carbonyl carbon, one for the methylene bridge carbon, and two for the carbons of the morpholine ring (one adjacent to the oxygen and one adjacent to the nitrogen).

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Methylene (-CO-CH₂-N-) | 50 - 60 |

| Morpholine (-O-CH₂-) | 65 - 70 |

| Morpholine (-N-CH₂-) | 45 - 55 |

This table presents predicted ¹³C NMR chemical shifts for this compound based on typical values for similar structural motifs.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A study on a larger molecule incorporating the this compound moiety showed a molecular ion peak that confirmed its expected molecular weight researchgate.net. Fragmentation would likely involve cleavage of the amide bond and fragmentation of the morpholine ring.

| Ion | Expected m/z | Description |

| [M]⁺ | 144.18 | Molecular Ion |

| [M - NH₂]⁺ | 128.17 | Loss of the amino group |

| [C₄H₈NO]⁺ | 86.06 | Fragment corresponding to the morpholine ring |

| [CH₂CONH₂]⁺ | 58.06 | Fragment corresponding to the acetamide (B32628) moiety |

This table presents the predicted molecular ion and potential major fragments of this compound in a mass spectrum.

Chromatographic techniques are essential for assessing the purity of the synthesized this compound by separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of a compound and can also be used for quantification. A typical HPLC analysis of this compound would involve injecting a solution of the compound onto a column (e.g., a C18 reversed-phase column) and eluting it with a suitable mobile phase (e.g., a mixture of acetonitrile and water). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (e.g., at 210 nm) |

| Flow Rate | 1.0 mL/min |

| Expected Outcome | A single major peak indicating high purity |

This table outlines a general set of conditions that could be used for the HPLC analysis of this compound.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A small spot of the compound is applied to a TLC plate (e.g., silica gel), which is then developed in a chamber containing a suitable mobile phase. The purity is qualitatively assessed by the presence of a single spot after visualization (e.g., under UV light or by staining).

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Methanol or Dichloromethane/Methanol mixture |

| Visualization | UV light (254 nm) or Iodine vapor |

| Expected Rf Value | Dependent on the specific mobile phase composition |

This table provides a general outline of conditions for the TLC analysis of this compound.

Spectrum of Biological Activities

Anticancer and Antiproliferative Activities

The morpholine and acetamide components are common in many biologically active molecules, and their combination in the this compound structure contributes to a wide range of pharmacological activities, most notably in oncology. ontosight.ai Compounds featuring this scaffold have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents. ontosight.aiontosight.ai

A significant body of research has demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a broad spectrum of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of the cells.

For example, studies on palbociclib (B1678290) derivatives, which were designed to inhibit cyclin-dependent kinases (CDK4/6), have shown activity against various cancer cells. frontiersin.org Similarly, AMPK activation in breast cancer cell lines like MCF-7, MDA-MB-231, and T47D has been shown to induce PARP cleavage, a hallmark of apoptosis. nih.gov The MCF-7 cell line is a well-established model for ER-positive breast cancer, while MDA-MB-231 represents triple-negative breast cancer. medchemexpress.comaddexbio.com Other research has shown that certain compounds exhibit potent and selective anticancer activity against lung, colon, and breast cancer cell lines. medchemexpress.com Oxoaporphine metal complexes have demonstrated high cytotoxicity against liver cancer cells (HepG2) by inducing mitochondria-mediated apoptosis and S-phase arrest in the cell cycle. researchgate.net

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines Note: The data below represents findings for various derivatives containing the this compound moiety and may not represent the activity of the parent compound itself.

| Compound Type | Cell Line | Cancer Type | Reported Activity/Finding | Reference |

| Bcl-2 Inhibitor (Compound 6) | MCF-7 | Breast Cancer | IC50: 20.17 µM | medchemexpress.com |

| Bcl-2 Inhibitor (Compound 6) | HepG2 | Liver Cancer | IC50: 45.57 µM | medchemexpress.com |

| Bcl-2 Inhibitor (Compound 6) | A549 | Lung Cancer | IC50: 51.50 µM | medchemexpress.com |

| Palbociclib Derivative (HP-1) | MDA-MB-231 | Breast Cancer | IC50: 1.09 µM | frontiersin.org |

| Palbociclib Derivative (HP-1) | MCF-7 | Breast Cancer | IC50: 0.81 µM | frontiersin.org |

| Palbociclib Derivative (HP-1) | HCT116 | Colon Cancer | IC50: 1.15 µM | frontiersin.org |

| Palbociclib Derivative (HP-1) | HT-29 | Colon Cancer | IC50: 1.34 µM | frontiersin.org |

| Palbociclib Derivative (HP-1) | HeLa | Cervical Cancer | IC50: 1.05 µM | frontiersin.org |

| Palbociclib Derivative (HP-1) | A549 | Lung Cancer | IC50: 1.42 µM | frontiersin.org |

| Palbociclib Derivative (HP-1) | HuH-7 | Liver Cancer | IC50: 1.25 µM | frontiersin.org |

| Palbociclib Derivative (HP-1) | HepG2 | Liver Cancer | IC50: 1.58 µM | frontiersin.org |

| AMPK Activator (AICAR) | MCF-7, MDA-MB-231 | Breast Cancer | Induces PARP cleavage | nih.gov |

| AMPK Activator (AICAR) | T47D | Breast Cancer | Little PARP cleavage observed | nih.gov |

Carfilzomib is a second-generation proteasome inhibitor that incorporates a tetrapeptide epoxyketone structure attached to a this compound moiety. frontiersin.org It has been approved for the treatment of patients with relapsed and/or refractory multiple myeloma (RRMM). nih.govnih.gov Multiple myeloma is a cancer of plasma cells that, despite initial treatment success, often leads to relapsed and refractory disease. nih.gov

Beyond anticancer applications, certain derivatives of this compound have been identified as potent bone anabolic agents. nih.govrsc.org This is particularly relevant for conditions like osteoporosis, which is characterized by an imbalance in bone remodeling. nih.gov Research has focused on developing small-molecule therapeutics that can promote bone formation. rsc.org

A series of novel pyrimidine derivatives featuring the this compound structure have been shown to promote osteogenesis. nih.govrsc.org These compounds exert their bone-forming effects by upregulating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. nih.gov BMP2 is a crucial growth factor that regulates osteoblast differentiation and bone mineralization. nih.govnih.gov The binding of BMP2 to its receptor triggers a signaling cascade that leads to the phosphorylation of SMAD1. nih.govresearchgate.net This activated, phosphorylated SMAD1 then translocates to the nucleus to stimulate the expression of key osteogenic genes, such as RUNX2 and type 1 collagen, ultimately promoting new bone formation. nih.gov In one study, a specific pyrimidine derivative, compound 18a, was identified as a highly efficacious bone anabolic agent both in vitro and in vivo. nih.gov

Antimicrobial Activities

The this compound scaffold is also a key feature in compounds developed for their antimicrobial properties. The morpholine ring is a common functional group in many biologically active molecules, while acetamide-linked moieties are also known to exhibit a wide range of bio-activities, including antibacterial effects. ontosight.airipublication.com

Research has shown that derivatives combining this compound with other heterocyclic structures, such as quinoxaline (B1680401) or isoxazole (B147169), possess significant antimicrobial potential. ripublication.comsmolecule.com For instance, a series of N-(2, 3-diphenylquinoxalin-6-yl)-2-morpholinoacetamide derivatives were synthesized and tested against various bacterial and fungal strains. ripublication.com These compounds showed activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. ripublication.com Similarly, metal complexes of new morpholino acetamide ligands have demonstrated moderate to good antimicrobial and antifungal activities. researchgate.net The mechanism of action is often attributed to the chelation theory, where the metal complex becomes more active than the ligand alone, potentially by interfering with cell wall synthesis or other vital cellular functions. researchgate.net

Pharmacological and Biological Activity Profiling

Pharmacological Activities

The 2-morpholinoacetamide scaffold is a component of various derivatives investigated for their antibacterial potential. While data on the parent compound is limited, related structures and metal complexes have demonstrated activity against a range of bacterial pathogens.

For instance, derivatives incorporating an isoxazole (B147169) ring have been noted for their potential as antibacterial agents. smolecule.com Similarly, the broader class of morpholine-containing compounds has been explored in medicinal chemistry for antimicrobial properties. ontosight.ai More specific activity has been observed in metal complexes of morpholino acetamide (B32628) ligands. These complexes have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The proposed mechanism for some of these complexes involves interference with cell wall synthesis, metabolic disruption via enzymatic interaction, or protein denaturation. researchgate.net Hydroethanolic extracts of Crocus sativus L. petals, which contain various phenolic compounds, have demonstrated bactericidal effects against Staphylococcus aureus and bacteriostatic effects against Escherichia coli. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives and Complexes

| Compound Type | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Isoxazole-containing derivatives | General bacterial strains | Potential antibacterial agent | smolecule.com |

Derivatives of this compound have been identified as promising antifungal agents. Research has highlighted their efficacy against clinically relevant fungal species.

A notable example is the class of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.gov Further development of this series led to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which demonstrated broad in vitro antifungal activity against various molds and dermatophytes, in addition to its fungicidal action on Candida species. nih.gov This specific derivative also proved effective in a murine model of systemic Candida albicans infection. nih.gov

Metal complexes incorporating a morpholino acetamide ligand have also been tested, showing antifungal activity against species such as Aspergillus niger, Aspergillus flavus, and Rhizopus Stolonifer. researchgate.net Another study highlighted the antifungal potential of complexes against Candida albicans and Aspergillus fumigatus. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives and Complexes

| Compound/Derivative | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida spp., Aspergillus spp. | Identified as fungicidal agents. | nih.gov |

| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Candida spp., various molds and dermatophytes | Showed promising and broad antifungal in vitro activity and in vivo efficacy against C. albicans. | nih.gov |

The morpholine (B109124) ring is a key structural feature in certain classes of antiviral compounds, particularly antisense oligonucleotides. Phosphorodiamidate morpholino oligomers (PMOs) have been designed and evaluated for their ability to inhibit viral replication.

In one study, PMOs targeting the Equine arteritis virus (EAV) were shown to be taken up efficiently by host cells. nih.gov PMOs designed to bind to the 5' untranslated region of the viral genome significantly reduced EAV amplification in a dose-responsive and sequence-specific manner, with some completely inhibiting the virus at low micromolar concentrations. nih.gov The mechanism of action for these potent inhibitors was determined to be the blockade of viral translation. nih.gov

More recently, a Vivo-Morpholino, a type of phosphorodiamidate morpholino oligo with a delivery dendrimer, was developed as a potential antiviral for SARS-CoV-2. nih.gov This compound, named MRCV-19, was designed to be complementary to the start of the coding sequence of the pp1a gene, effectively inhibiting SARS-CoV-2 replication in cell culture models. nih.gov

Specific derivatives of this compound have emerged from drug design studies as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis (Mtb).

Through a structure-based virtual screening, the compound 3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl) benzamide (B126) was identified as a potential inhibitor of mycolic acid methyl transferase (MmaA1), an enzyme involved in the maturation of mycolic acids in the mycobacterial cell wall. nih.govresearchgate.net Subsequent synthesis and in vitro screening confirmed its anti-TB activity against the Mtb H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 100 µg/ml reported in one study. nih.govresearchgate.net Interestingly, an intermediate in its synthesis, 3-(2-chloroacetamido) benzoic acid, exhibited a more potent MIC of 25 µg/ml. researchgate.net Further optimization studies on related derivatives of 3-(N-substituted glycinamido) benzoic acid led to the identification of five compounds with a significantly improved MIC value of 1.6 μg/ml against Mtb H37Rv. researchgate.net

Table 3: In Vitro Anti-TB Activity of this compound Derivatives

| Compound | Target Strain | MIC (µg/ml) | Target Enzyme | Reference |

|---|---|---|---|---|

| 3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl) benzamide | Mtb H37Rv | 100 | MmaA1 | nih.govresearchgate.net |

| 3-(2-chloroacetamido) benzoic acid (intermediate) | Mtb H37Rv | 25 | MmaA1 | researchgate.net |

The this compound structure is considered a candidate for possessing anti-inflammatory effects. smolecule.com The morpholine moiety is a common feature in many biologically active molecules, and its inclusion in a compound's structure may contribute to anti-inflammatory activity. smolecule.com For example, N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide has been suggested as a potential candidate for treating inflammatory conditions, warranting further biological evaluation. smolecule.com Cyclooxygenase (COX) is a key enzyme in inflammation, and its inhibition is a primary target for anti-inflammatory drugs. nih.gov Phenolic compounds, terpenes, and terpenoids are known to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators like COX-2. mdpi.com

Certain derivatives and complexes containing the this compound structure have been evaluated for their antioxidant capabilities. Metal complexes of a new morpholino acetamide ligand demonstrated good antioxidant potential in assays measuring ferrous ion chelation and DPPH radical scavenging. researchgate.net The antioxidant activity of plant-derived compounds is often linked to their phenolic content, which can inhibit or delay oxidation by scavenging free radicals. japsonline.comresearchgate.net The synergistic activity of multiple bioactive constituents found in natural products can lead to more effective protection against oxidative damage. remedypublications.com

A novel series of benzothiazole (B30560) derivatives featuring the this compound moiety has been synthesized and evaluated for hypoglycemic activity. koreascience.kr In a study using a streptozotocin-induced diabetic rat model, the compound N-(6-chlorobenzo[d]thiazol-2-yl)-2-morpholinoacetamide (designated as 3d) showed prominent antidiabetic activity. koreascience.krmolaid.com Oral administration of this compound resulted in a significant reduction in blood glucose levels compared to the diabetic control group. koreascience.kr The proposed mechanism for the hypoglycemic action of these benzothiazole derivatives may involve the potentiation of insulin (B600854) effects, either by increasing pancreatic insulin secretion from existing beta cells or by enhancing its release from a bound form. koreascience.kr

Table 4: Effect of N-(6-chlorobenzo[d]thiazol-2-yl)-2-morpholinoacetamide (3d) on Blood Glucose in Diabetic Rats

| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction | Reference |

|---|---|---|---|---|

| Diabetic Control | 265.50 ± 2.65 | 360.16 ± 2.12 | -35.65% | koreascience.kr |

| Compound 3d (100 mg/kg) | 264.16 ± 2.01 | 140.50 ± 1.95 | 46.81% | koreascience.kr |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophores and Structural Motifs

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these pharmacophores is a cornerstone of drug design. nih.gov For 2-morpholinoacetamide and its analogs, research has pinpointed several crucial structural motifs.

The Pivotal Role of the Morpholine (B109124) Ring in Biological Activity

The morpholine ring is a recurring and significant feature in a multitude of bioactive compounds, and its presence in this compound derivatives is far from coincidental. nih.govresearchgate.netsci-hub.se This heterocycle is often considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties. nih.govsci-hub.se Its inclusion can enhance a molecule's potency, selectivity, and pharmacokinetic profile. nih.govsci-hub.se The morpholine moiety's ability to improve drug-like properties is a key reason for its frequent use in the design of novel therapeutic agents. sci-hub.se The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. researchgate.net Furthermore, the entire ring, being electron-deficient, can participate in hydrophobic interactions. researchgate.net

The significance of the morpholine ring has been demonstrated in various contexts. For instance, in the development of antiproliferative phosphatidylcholine-specific phospholipase C inhibitors, the 2-morpholino-5-N-benzylamino benzoic acid scaffold was identified as an optimal pharmacophore. rsc.org This highlights the integral role of the morpholine moiety in the molecule's activity. rsc.org

Impact of Substitutions on Various Ring Systems

The modification of the core ring systems to which the this compound group is attached has a profound impact on the biological activity of the resulting compounds. The strategic placement of different substituents can fine-tune the molecule's properties, leading to enhanced efficacy or selectivity.

For example, in a series of novel fluoroquinolone derivatives, substitutions at the C-7 position of the main 6-fluoroquinolone scaffold were explored to enhance antimicrobial activity. nih.gov Similarly, the development of 2-morpholinobenzoic acid scaffolds as antiproliferative agents involved modifications to the central ring's substitution pattern. rsc.org These studies underscore the importance of exploring a variety of substituents to optimize the therapeutic potential of the lead compound.

Analysis of Side Chains: The 2-morpholinoacetamido Side Chain in c-Met Inhibitors

The 2-morpholinoacetamido side chain has been specifically identified as a critical component in the design of potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy. nih.govnih.gov Molecular docking studies have revealed that this side chain orients itself towards the hinge region of the c-Met kinase domain. nih.gov This strategic positioning facilitates crucial interactions that contribute to the inhibitor's high affinity and efficacy. The introduction of this side chain can also significantly improve the water solubility and physicochemical properties of the parent molecule, which are important considerations for drug development. nih.gov

Computational Approaches in Drug Discovery and Development

In modern drug discovery, computational methods are indispensable tools for accelerating the identification and optimization of lead compounds. nih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov These in silico techniques provide valuable insights into the molecular interactions that govern a drug's activity, allowing for a more rational and targeted approach to drug design.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target. nih.gov This information is crucial for understanding the mechanism of action of a drug and for designing more potent inhibitors.

Ligand-Protein Binding Interactions

The biological effect of a drug is initiated by its binding to a specific protein target. Understanding the intricate network of interactions between the ligand and the protein's binding site is fundamental to drug design. mdpi.comnih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. nih.gov

Hsp90 (Heat Shock Protein 90): Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are oncoproteins. researchgate.netmdpi.com This makes Hsp90 an attractive target for cancer therapy. researchgate.netmdpi.com The binding of inhibitors to the N-terminal domain of Hsp90 can disrupt its function, leading to the degradation of its client proteins. mdpi.com Studies on Hsp90 inhibitors have revealed that the binding can be a slow, two-step process, with the affinity of the inhibitor increasing over time. researchgate.net Computational analyses, including molecular docking, have been employed to understand the binding modes of various inhibitors, including those with morpholine moieties, within the ATP-binding pocket of Hsp90. mdpi.com

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. nih.govmdpi.comfrontiersin.org Consequently, c-Met is a significant target for the development of anticancer drugs. nih.gov Molecular docking studies have been instrumental in elucidating the binding interactions of inhibitors with the c-Met kinase domain. wiley.com For instance, the 2-morpholinoacetamido side chain has been shown to form key interactions within the c-Met binding pocket. nih.gov Different classes of c-Met inhibitors can exhibit distinct binding modes, which can be crucial for overcoming drug resistance. nih.gov

FLT3 (FMS-like tyrosine kinase 3): FLT3 is another receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a validated therapeutic target. biorxiv.orgresearchgate.net Computational approaches, including molecular docking and molecular dynamics simulations, are extensively used to identify and optimize FLT3 inhibitors. biorxiv.orgnih.gov These studies help in understanding the binding interactions within the FLT3 active site and in designing novel compounds with improved affinity and pharmacokinetic properties. biorxiv.orgbiorxiv.org

DNA Gyrase: DNA gyrase is a bacterial enzyme that is essential for DNA replication, making it an excellent target for antibacterial agents. nih.govbiorxiv.org Molecular docking studies have been employed to investigate the binding of potential inhibitors, including fluoroquinolone derivatives with morpholino substituents, to the active site of DNA gyrase. nih.govresearchgate.net These studies have revealed key interactions with amino acid residues and have guided the synthesis of more potent antibacterial compounds. researchgate.net

COX-2 (Cyclooxygenase-2) and 5-LOX (5-Lipoxygenase): COX-2 and 5-LOX are key enzymes in the inflammatory pathway, and their dual inhibition is a promising strategy for the development of safer anti-inflammatory drugs. researchgate.netnih.gov Molecular modeling studies have been used to investigate the binding of dual inhibitors to the active sites of both COX-2 and 5-LOX. nih.govresearchgate.net For example, a morpholinoacetamide thiophene (B33073) derivative was shown to bind effectively to both enzymes, suggesting its potential as a lead compound for further development. researchgate.net

MmaA1 (Mycolic Acid Methyltransferase): MmaA1 is an enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net This makes MmaA1 a promising target for the development of new anti-tuberculosis drugs. researchgate.netresearchgate.net Molecular docking studies have been used to investigate the binding of inhibitors, such as 3-(2-morpholinoacetamido)-N-(3,4-dihydro-4-oxoquinazolin-7-yl) benzamide (B126), to the active site of MmaA1. researchgate.netresearchgate.net These studies have identified key interactions with catalytic residues and have provided a basis for the optimization of these inhibitors. researchgate.netresearchgate.net

Interactive Data Table: Ligand-Protein Binding Interactions

| Target Protein | Ligand/Scaffold Containing this compound Moiety | Key Interacting Residues | Computational Method | Reference |

| MmaA1 | 3-(2-morpholinoacetamido)-N-(3,4-dihydro-4-oxoquinazolin-7-yl) benzamide | TRP30, TYR 32, GLY 71, TRP 74, GLY 76, ALA 77, GLU 136 | Molecular Docking | researchgate.netresearchgate.net |

| c-Met | 2-morpholinoacetamido side chain containing inhibitors | Hinge region residues | Molecular Docking | nih.gov |

| DNA Gyrase | Naphthyl substituted pyrazoline derivatives | Not specified | Molecular Docking | researchgate.net |

| COX-2 / 5-LOX | Morpholinoacetamide thiophene derivative | Not specified | Molecular Modeling | researchgate.net |

Binding Site Analysis

The ATP-binding site of protein kinases is a primary target for many inhibitors. This site can be broadly divided into the adenine-binding region, where the hinge region is located, and an adjacent allosteric site. nih.govresearchgate.net The interaction with the kinase hinge region is a critical determinant of inhibitor potency. enamine.net ATP-competitive inhibitors often mimic the adenine (B156593) part of ATP, forming hydrogen bonds with the hinge residues. researchgate.netenamine.net

Molecular docking studies have revealed that the this compound side chain can be oriented towards the kinase hinge region. This orientation is significant for developing potent inhibitors. For instance, in studies of c-Met inhibitors, the 2-morpholinoacetamido side chain's projection towards the hinge region was identified as a key factor for potent inhibition. mdpi.com Similarly, in the design of Focal Adhesion Kinase (FAK) inhibitors, the ATP binding site, which includes the hinge region (containing Cys502) and the DFG motif of the activation loop, is a pivotal target. nih.gov

The binding of inhibitors can induce conformational changes in the kinase. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into a nearby allosteric pocket. nih.gov The ability of a compound to stabilize one of these conformations can significantly impact its selectivity and inhibitory activity. For example, the hydrophobic tail of Sorafenib interacts with the allosteric site created by the DFG-out conformation, a characteristic of type II inhibitors that often leads to better kinase selectivity. mdpi.com In contrast, some inhibitors with shorter backbones cannot adequately interact with this allosteric site. mdpi.com

The versatility of the ATP binding site allows for various binding modes. The N-methylacetamide fragment in Sorafenib, for example, is directed towards the kinase hinge region, which provides space to accommodate different side chains. mdpi.com In some novel IGF1R inhibitors, a 2-(piperidin-1-yl)acetamide (B1288165) fragment projects towards the solvent-exposed region outside the active site. mdpi.com This highlights the importance of analyzing the specific interactions within the binding pocket to optimize inhibitor design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net This method is instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. wikipedia.org A QSAR model is typically represented by a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error. wikipedia.org

The process of developing a QSAR model involves several key steps, including the collection of a dataset of molecules with known activities, calculation of molecular descriptors, and the development and validation of a predictive model. nih.gov Molecular descriptors are numerical values that characterize the physicochemical properties of a molecule, such as its topology, electronic properties, and steric features. wikipedia.orgnih.gov

In the context of this compound derivatives and related structures, QSAR studies can elucidate which structural features are crucial for their biological activity. For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov Similarly, for a series of 2-thioarylalkyl benzimidazole (B57391) derivatives, QSAR analysis using Density Functional Theory (DFT) derived descriptors identified the dipole moment, the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge as key determinants of anthelmintic activity. biolscigroup.us

The development of robust QSAR models relies on appropriate statistical validation. nih.gov The predictive power of a QSAR model is often assessed using a test set of compounds that were not used in the model development. nih.gov The goal is to create a stable and predictive model that can accurately forecast the activity of new chemical entities. nih.gov

In Silico ADME Property Prediction and Toxicity Assessment

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of drug candidates. globalhealthsciencegroup.com These computational tools help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. globalhealthsciencegroup.comjscimedcentral.com

Various online servers and software programs, such as SwissADME and ProTox II, are available for predicting ADME and toxicity profiles. mdpi.com These tools can calculate a range of physicochemical properties and predict parameters like intestinal absorption, blood-brain barrier penetration, and potential toxicity risks such as mutagenicity and carcinogenicity. jscimedcentral.commdpi.comnih.gov For instance, an in silico analysis of benzimidazole derivatives predicted them to be moderately soluble and able to bind to plasma proteins, suggesting a prolonged pharmacological effect. mdpi.com

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a compound and its potential for good oral bioavailability. ijpsjournal.com In silico tools can quickly evaluate a compound's adherence to these rules. ijpsjournal.com

Toxicity prediction is a critical component of early drug safety assessment. jscimedcentral.com Computational models can predict various toxicological endpoints, including cytotoxicity, mutagenicity, and carcinogenicity. nih.gov These predictions are based on the chemical structure of the compound and its similarity to known toxic substances. jscimedcentral.com For example, in silico toxicity studies on phthalimide (B116566) derivatives indicated that they were not carcinogenic or mutagenic. globalhealthsciencegroup.com

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful computational methods used to study the electronic structure, properties, and dynamic behavior of molecules. nih.govresearchgate.net DFT calculations are employed to optimize molecular geometries, calculate electronic properties, and investigate reaction mechanisms. nih.gov MD simulations, on the other hand, provide insights into the time-dependent behavior of molecular systems, such as the stability of protein-ligand complexes and conformational changes. nih.gov

In drug design, DFT is often used to calculate quantum chemical descriptors for QSAR studies and to understand the electronic basis of ligand-receptor interactions. biolscigroup.us For example, DFT calculations can reveal the energy of molecular orbitals, which can be correlated with biological activity. biolscigroup.us

MD simulations are particularly useful for studying the dynamic interactions between a ligand and its target protein. nih.gov By simulating the movement of atoms over time, MD can assess the stability of a ligand in the binding pocket and identify key interactions that contribute to binding affinity. nih.gov These simulations can also be used to calculate binding free energies, providing a more quantitative measure of ligand potency. nih.gov

The combination of DFT and MD simulations offers a comprehensive approach to understanding molecular behavior at the atomic level. For instance, DFT can be used to obtain an optimized geometry of a ligand, which can then be used as a starting point for MD simulations of the ligand-protein complex. nih.gov This integrated approach has been used to study a wide range of biological systems, from the properties of water to the interactions of drugs with their targets. nih.govaps.orgresearchgate.net

Preclinical and Clinical Development Research

Preclinical Efficacy Studies

Preclinical studies are fundamental to establishing the initial biological activity and therapeutic potential of new chemical entities before they can be considered for human trials. stxbp1disorders.org These evaluations for 2-morpholinoacetamide derivatives have been conducted in both laboratory-based cellular assays (in vitro) and in animal models (in vivo).

Derivatives of this compound have been synthesized and evaluated for a wide array of biological activities.

Anti-inflammatory and Analgesic Activity: A series of thiophene (B33073) derivatives incorporating the this compound group was synthesized and assessed for anti-inflammatory properties. bohrium.com In a carrageenan-induced paw edema model in animals, these compounds showed noteworthy in vivo anti-inflammatory effects. bohrium.com Specifically, the compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, designated as 5b, was identified as a potent and selective inhibitor of COX-2, with an IC50 value of 5.45 μM and a selectivity index of 8.37, comparable to the standard drug celecoxib. bohrium.com This compound also demonstrated significant inhibitory activity against 5-LOX, with an IC50 of 4.33 μM. bohrium.com In a separate line of research, a tanshinone IIA derivative featuring an N-methyl-2-morpholinoacetamide substitution (compound III-3) was found to be a significant inhibitor of monoacylglycerol lipase (B570770) (MAGL), a target for pain treatment, with an IC50 of 120 nmol·L⁻¹. nih.gov This derivative also showed analgesic effects in an in vivo mouse model of pain. nih.gov

Anticancer Activity: Researchers have explored this compound derivatives as potential anticancer agents. A novel thienopyrimidine compound with a 2-morpholinoacetamido side chain (compound 10a) demonstrated the highest inhibitory activity against the Fms Related Receptor Tyrosine Kinase-3 (FLT3), a target in certain types of leukemia. nih.gov Another study focused on indole-based molecules designed as sirtuin inhibitors, which are targets in cancer therapy. jst.go.jp The synthesized compound AFJ1, which contains the morpholinoacetamide structure, exhibited the highest cytotoxic activity against the MCF7 breast cancer cell line with an IC50 value of 2.6 μM. jst.go.jp

Antiplasmodial Activity: In the search for new treatments for malaria, fluorinated 6-amino-2-aryl-3H-indolone-N-oxides were synthesized. researchgate.net The derivative 6-(2-morpholinoacetamido)-2-(4-(trifluoromethoxy) phenyl)-3H-indolone-N-oxide showed the most potent in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum, with an IC50 value of 15.5 nM. researchgate.net These compounds also displayed low cytotoxicity, leading to high selectivity index values. researchgate.net

Table 1: In Vitro Efficacy of Selected this compound Derivatives

| Compound/Derivative | Target/Assay | Result (IC₅₀) | Source |

|---|---|---|---|

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 Inhibition | 5.45 μM | bohrium.com |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | 5-LOX Inhibition | 4.33 μM | bohrium.com |

| 6-(2-morpholinoacetamido)-2-(4-(trifluoromethoxy) phenyl)-3H-indolone-N-oxide | Plasmodium falciparum (FcB1 strain) | 15.5 nM | researchgate.net |

| N-(2-((1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-5-yl)-4-((2-morpholinoacetamido)methyl)benzamide (AFJ1) | MCF7 Cell Line Cytotoxicity | 2.6 μM | jst.go.jp |

| Tanshinone IIA Derivative (III-3) | Monoacylglycerol Lipase (MAGL) Inhibition | 120 nmol·L⁻¹ | nih.gov |

C-protein induced myositis (CIM) is a preclinical mouse model that mimics human polymyositis (PM), a chronic autoimmune inflammatory disease causing muscle weakness. researchgate.netnih.gov This model is induced by immunizing mice with a recombinant fragment of the human skeletal C protein and is characterized by muscle infiltration of inflammatory cells, particularly CD8+ T cells, leading to muscle injury. researchgate.netnih.govnih.gov

Selective inhibitors of the immunoproteasome, a target implicated in autoimmune diseases, have been evaluated in the CIM model. researchgate.net Treatment of diseased mice with the selective immunoproteasome inhibitor ONX 0914 prevented the loss of grip strength and lowered the infiltration of leukocytes into the muscle tissue. researchgate.net Similarly, another selective inhibitor, KZR-616, also demonstrated therapeutic efficacy in this preclinical model, suppressing muscle inflammation and preserving muscle strength. researchgate.net The positive outcomes from these studies using immunoproteasome inhibitors in a relevant disease model provided a strong rationale for advancing such compounds into clinical studies for inflammatory myopathies. researchgate.net

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetics (PK) and pharmacodynamics (PD) describe how an organism affects a drug and how the drug affects the organism, respectively. Key aspects studied during preclinical development include metabolic stability and bioavailability.

Metabolic stability is a compound's susceptibility to biotransformation, which is a critical determinant of its in vivo half-life and clearance. srce.hr In vitro assays using liver microsomes are a standard high-throughput method to assess this property early in drug discovery. srce.hrevotec.comcreative-bioarray.com

Microsomal stability assays involve incubating a test compound with liver microsomes, which contain a rich supply of Phase I metabolic enzymes like cytochrome P450s. creative-bioarray.combioduro.com The reaction typically includes a cofactor such as NADPH to initiate the enzymatic processes. bioduro.com The mixture is incubated at 37°C, and samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). bioduro.com The reaction is then stopped, and the amount of the parent compound remaining is quantified using analytical techniques like LC-MS/MS. bioduro.com From this data, parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the compound's hepatic clearance in vivo. srce.hrbioduro.com

For the this compound derivative carfilzomib, studies in rats revealed that it is predominantly cleared by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis. nih.govresearchgate.net This is in contrast to many drugs that are primarily metabolized in the liver via CYP enzymes. researchgate.net Carfilzomib was excreted mainly as its metabolites. nih.gov

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a crucial property for orally delivered drugs. Low bioavailability can be a major hurdle in drug development. mdpi.com

Preclinical assessments of this compound derivatives have shown varied bioavailability profiles.

A lead proteasome inhibitor derivative, PR-047, was developed as an orally bioavailable analogue of carfilzomib. acs.org It demonstrated an absolute bioavailability of up to 39% in rodents and dogs. acs.org

Carfilzomib itself, a tetrapeptide epoxyketone containing a this compound moiety, exhibited high plasma clearance and a short terminal half-life (5-20 minutes) after intravenous administration in rats. nih.gov

In silico pharmacokinetic assessments of novel thienopyrimidine derivatives containing the this compound structure predicted that the compounds were "drug-like" with promising bioavailability. nih.gov Similarly, an indole-based Bcl-2 inhibitor derivative (U2) was predicted to have favorable bioavailability characteristics based on computational models. mdpi.com

Table 2: Pharmacokinetic Parameters of Selected this compound Derivatives

| Compound/Derivative | Species | Parameter | Value | Source |

|---|---|---|---|---|

| PR-047 | Rodents, Dogs | Oral Bioavailability | Up to 39% | acs.org |

| Carfilzomib | Rats | Plasma Clearance | 195-319 mL/(min · kg) | nih.gov |

| Carfilzomib | Rats | Terminal Half-life (IV) | 5-20 minutes | nih.gov |

Clinical Trial Research Involving this compound Derivatives

The successful transition from preclinical to clinical development represents a significant milestone for a drug candidate. Several derivatives containing the this compound structure have advanced into clinical trials for various indications.

Carfilzomib: This proteasome inhibitor, which includes a this compound group, has undergone extensive clinical development and is an approved therapy. nih.govfda.gov It has shown efficacy in the treatment of multiple myeloma. nih.govfda.gov The mechanism involves irreversible binding to the 20S proteasome, which is distinct from the reversible binding of the earlier proteasome inhibitor, bortezomib. fda.gov

KZR-616: Following promising preclinical results in models of autoimmune disease, including C-protein-induced myositis, the selective immunoproteasome inhibitor KZR-616 was advanced into human trials. researchgate.net A Phase 2 clinical trial was initiated to test its therapeutic potential in patients with polymyositis and dermatomyositis. researchgate.net

LAG-3 Inhibitors: Lymphocyte-Activation Gene 3 (LAG-3) is an immune checkpoint molecule, and inhibitors targeting this pathway have entered clinical practice. nih.gov Recently, a dual antibody treatment combining an anti-PD-1 (Nivolumab) and an anti-LAG-3 (Relatlimab) was approved for metastatic melanoma, and numerous other LAG-3 targeting molecules are in clinical trials. nih.gov While detailed structures of all agents under investigation are not always public, this field represents an active area of clinical research for novel immunotherapies.

Immunoproteasome Inhibitors in Clinical Trials (e.g., KZR-616)

A prominent example of a clinically advanced derivative of the this compound scaffold is Zetomipzomib (B608408) (KZR-616), a first-in-class, selective inhibitor of the immunoproteasome. kezarlifesciences.com The immunoproteasome is a form of the proteasome found primarily in immune cells, where it plays a crucial role in regulating immune responses. kezarlifesciences.comsubstack.com By selectively inhibiting the immunoproteasome, zetomipzomib aims to modulate dysregulated immune activity in autoimmune diseases with a broader mechanism than single-cytokine inhibitors, while potentially avoiding the toxicities associated with less selective proteasome inhibitors used in oncology. substack.comlupusresearch.org

Preclinical studies demonstrated that selective inhibition of the immunoproteasome by zetomipzomib results in a wide-ranging anti-inflammatory response in animal models of several autoimmune diseases. biospace.com In vitro, KZR-616 was shown to block the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), inhibit the polarization of T helper (Th) cells, and block the formation of plasmablasts. nih.gov In the NZB/W F1 mouse model of lupus nephritis, treatment with KZR-616 led to the complete resolution of proteinuria. nih.gov These promising preclinical findings supported its advancement into human clinical trials.

Zetomipzomib has been evaluated in multiple clinical trials for various autoimmune indications.

MISSION Study (NCT03393013): This Phase 1b/2 open-label study evaluated the safety, tolerability, and preliminary efficacy of zetomipzomib in patients with Systemic Lupus Erythematosus (SLE), with or without active lupus nephritis (LN). clinicaltrials.govacrabstracts.orgbmj.com The Phase 1b portion showed a favorable safety and tolerability profile and provided early evidence of clinical activity, including reductions in proteinuria for patients with LN. bmj.combmj.com The Phase 2 part of the study assessed a 60 mg weekly subcutaneous dose in patients with active LN. acrabstracts.org Interim results showed that after 24 weeks of treatment, a significant portion of patients achieved a 50% or greater reduction in their urine protein to creatinine (B1669602) ratio (UPCR). acrabstracts.orgbmj.com

PALIZADE Trial (NCT05333164): Following the encouraging results from the MISSION study, Kezar Life Sciences initiated the PALIZADE trial, a global, placebo-controlled, double-blind Phase 2b clinical trial. palizadetrial.comorpha.net This study is designed to further evaluate the efficacy and safety of two different doses of zetomipzomib compared to placebo in patients with active lupus nephritis. palizadetrial.comorpha.net

PRESIDIO Study (NCT04033926): This Phase 2 study investigated the efficacy of zetomipzomib in patients with dermatomyositis (DM) and polymyositis (PM), two other autoimmune diseases characterized by muscle inflammation. substack.comkezarlifesciences.com

PORTOLA Study (NCT05569759): This is a Phase 2a, randomized, double-blind, placebo-controlled study to assess the safety and efficacy of zetomipzomib in patients with autoimmune hepatitis (AIH) who have not responded adequately to standard treatments. clinicaltrials.govstanford.educenterwatch.com

The clinical development of zetomipzomib highlights the potential of targeting the immunoproteasome with derivatives of the this compound scaffold for the treatment of a broad spectrum of autoimmune diseases. substack.com

Table 1: Overview of KZR-616 (Zetomipzomib) Clinical Trials

| Trial Identifier | Study Name/Phase | Condition(s) | Key Findings/Status |

|---|---|---|---|

| NCT03393013 | MISSION / Phase 1b/2 | Systemic Lupus Erythematosus (SLE), Lupus Nephritis (LN) | Favorable safety and tolerability; demonstrated a ≥50% reduction in UPCR in a majority of evaluable LN patients at 24 weeks. acrabstracts.orgbmj.com |

| NCT05333164 | PALIZADE / Phase 2b | Lupus Nephritis (LN) | Global, placebo-controlled, double-blind trial currently evaluating two doses of zetomipzomib. palizadetrial.comorpha.net |

| NCT04033926 | PRESIDIO / Phase 2 | Dermatomyositis (DM), Polymyositis (PM) | Investigated the efficacy of KZR-616 in patients with inflammatory myopathies. substack.comkezarlifesciences.com |

Development of Novel Drugs for Specific Diseases (e.g., neurological disorders, infectious diseases, cancer)

The versatility of the this compound structure has been leveraged by medicinal chemists to develop novel compounds targeting a variety of other diseases.

Neurological Disorders: The morpholine (B109124) moiety is a common feature in centrally acting drugs, and its incorporation into acetamide (B32628) structures has been explored for potential neuroprotective effects. ontosight.aiarabjchem.org Research has focused on synthesizing and evaluating this compound derivatives for their ability to modulate targets implicated in neurological diseases. ontosight.aievitachem.com For instance, the synthesis of falcarinol-type analogues, which have shown neuroprotective effects, has been a subject of study. nih.gov Some of these analogues have been identified as potential L-type calcium channel blockers, a mechanism relevant to preventing neuronal damage from calcium overload. nih.gov While direct clinical data is sparse, preclinical evaluations, such as assessing neuroprotective effects in cell-based models of neuronal injury, are ongoing. nih.govmdpi.com The development of these compounds is often aimed at conditions like Alzheimer's and Parkinson's disease, where targets such as amyloid and tau proteins are key. nih.govnih.gov

Infectious Diseases: The this compound scaffold has also been used to generate compounds with antimicrobial properties. Researchers have synthesized metal complexes of new morpholino acetamide ligands and evaluated their activity against various bacterial and fungal strains. researchgate.net These studies have reported moderate to good antimicrobial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger. researchgate.net The proposed mechanism for the enhanced antimicrobial activity of the metal complexes involves chelation, which can improve the lipophilicity and biological activity of the compounds. researchgate.net Furthermore, a derivative, 3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl) benzamide (B126), has been identified as targeting Mycolic acid methyl transferase (MmaA1), suggesting its potential as a lead compound for tuberculosis therapy. researchgate.net

Cancer: A significant area of research for this compound derivatives is in oncology. Numerous studies have detailed the synthesis and evaluation of their cytotoxic activity against various human cancer cell lines.

Breast Cancer: Thienopyrimidine derivatives incorporating a 2-morpholinoacetamido moiety have been synthesized and tested for their activity against the MCF-7 breast cancer cell line. researchgate.net Another study on thieno[2,3-c]pyridine (B153571) derivatives found that a thiomorpholine-substituted compound exhibited a high percentage of growth inhibition (95.33%) against MCF-7 cells at a 100 μM concentration. mdpi.com

Liver Cancer: A novel series of amides based on a trimethoxyphenyl (TMP) moiety were designed and evaluated for their antiproliferative activity. nih.gov One compound, a tetraamide derivative, showed remarkable cytotoxic activity against HepG2 hepatocellular carcinoma cells with an IC50 value of 0.65 μM. nih.gov Further investigation revealed this compound could arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov

General Cytotoxic Activity: Other research has explored the synthesis of various heterocyclic compounds containing the this compound structure and screened them against panels of cancer cell lines. For example, some 2,4-disubstituted thiazole (B1198619) amide derivatives showed inhibitory activity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cells. nih.gov Similarly, novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives have demonstrated cytotoxicity at low micromolar concentrations against leukemia and melanoma cell lines. nih.gov

Table 2: Preclinical Research Findings for this compound Derivatives

| Compound Class/Derivative | Disease Area | Research Finding | Cell Line(s) / Model | IC50 / Activity |

|---|---|---|---|---|

| Thienopyrimidine Derivative | Cancer | FLT3 kinase inhibitory activity | In-vitro enzyme assay | Not specified researchgate.net |

| Thieno[2,3-c]pyridine Derivative | Cancer | Growth inhibition | MCF-7 (Breast) | 95.33% inhibition at 100 μM mdpi.com |

| Trimethoxyphenyl-based Tetraamide | Cancer | Cytotoxic activity, apoptosis induction | HepG2 (Liver) | IC50 = 0.65 μM nih.gov |

| 2,4-disubstituted Thiazole Amide | Cancer | Antiproliferative activity | HT29 (Colon) | IC50 = 0.63 μM nih.gov |

| Morpholino Acetamide Metal Complexes | Infectious Disease | Antimicrobial/Antifungal activity | S. aureus, E. coli, A. niger | Moderate to good activity researchgate.net |

| Falcarinol Analogue (R)-2i | Neurological Disorders | L-type calcium channel blocking | HEK-293 cells | Potential activity observed nih.gov |

The ongoing preclinical and clinical research into the derivatives of this compound underscores the value of this chemical structure in drug discovery and development. From advanced clinical trials in autoimmune diseases to early-stage exploration in cancer, infectious diseases, and neurological disorders, these compounds represent a promising and versatile platform for creating new medicines.

Patent Landscape and Commercial Implications in Academic Context

Analysis of Patent Applications and Granted Patents related to 2-MORPHOLINOACETAMIDE Compounds and their Applications

The patent literature reveals a strong focus on the application of this compound-containing compounds in the field of oncology, particularly as proteasome inhibitors. A prominent example is Carfilzomib, a tetrapeptide epoxyketone proteasome inhibitor that includes a this compound moiety. Numerous patents have been filed to protect the compound itself, its synthesis processes, and various formulations.

Key patent applications and granted patents often center on novel derivatives, improved synthesis methods, and new therapeutic uses. For instance, patents have been granted for processes for the preparation of Carfilzomib, detailing specific reaction steps and conditions to ensure high purity and yield. biospace.comnih.gov Other patents describe co-crystals of Carfilzomib with other molecules, which can improve the drug's stability and bioavailability. The scope of these patents underscores the commercial importance of securing intellectual property rights for all aspects of a successful drug, from its molecular structure to its manufacturing and formulation.

Beyond Carfilzomib, patent filings also cover a range of other this compound derivatives with potential therapeutic applications. These include inhibitors of other kinases and enzymes implicated in various diseases. google.com The patenting of these derivatives often involves claims on a general chemical scaffold with the this compound group as a key feature, along with a range of possible substituents. jsm2023.org This strategy allows for broad protection of a class of compounds, maximizing the intellectual property coverage.

| Patent/Application Number | Assignee | Brief Description of Invention |

|---|---|---|

| US10544189B2 | MSN Laboratories Pvt Ltd | Process for the preparation of (2S)-N-((S)-1-((S)-4-methyl-1-((R)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide (Carfilzomib). biospace.com |

| US10329325B2 | Hetero Labs Ltd | Process for the preparation of (S)-4-methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxo-pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholino acetamido)-4-phenylbutanamido)pentanamide (Carfilzomib). nih.gov |

| US-10800809-B2 | Laurus Labs Pvt Ltd | Processes for the preparation of Carfilzomib or pharmaceutically acceptable salts thereof. ascopubs.org |

| US8357693B2 | Exelixis, Inc. | Pharmacokinetically improved compounds, including N-(3-(4-(1H-indazol-5-ylamino)-7-methoxy-6-(2-methoxyethoxy)quinazolin-2-yl)phenyl)-2-morpholinoacetamide, as ROCK1 and ROCK2 inhibitors. google.com |

| WO2017153952A1 | GlaxoSmithKline Intellectual Property Development Ltd | 5-sulfamoyl-2-hydroxybenzamide derivatives as CD73 inhibitors for treating cancer and other diseases. The patent mentions this compound derivatives as potential combination therapies. google.com |

Academic Contributions to Intellectual Property in this Field

Academic research institutions are a significant source of innovation in the field of this compound chemistry. While industry often drives the later stages of drug development and commercialization, foundational discoveries and the initial exploration of novel chemical entities frequently originate in university laboratories.